
2-(Nonylsulfonamido)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FSG67 is a synthetic compound known for its inhibitory effects on glycerol 3-phosphate acyltransferase. This enzyme plays a crucial role in the synthesis of glycerolipids, including triglycerides and phospholipids. By inhibiting glycerol 3-phosphate acyltransferase, FSG67 has shown potential in various scientific research applications, particularly in the fields of metabolism, obesity, and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
FSG67 is synthesized through a series of chemical reactions involving the acylation of glycerol 3-phosphate. The synthetic route typically involves the use of long-chain acyl-coenzyme A as a substrate, which is then acylated to form lysophosphatidic acid. This intermediate is further processed to yield FSG67 .
Industrial Production Methods
The industrial production of FSG67 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
FSG67 undergoes various chemical reactions, including:
Oxidation: FSG67 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert FSG67 into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in FSG67 with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of FSG67, as well as substituted analogs with modified biological activities .
Scientific Research Applications
FSG67 has a wide range of scientific research applications, including:
Metabolism and Obesity: FSG67 has been shown to decrease food intake and adiposity, and increase insulin sensitivity in diet-induced obesity models.
Lipid Metabolism: FSG67 is used to study the regulation of triglyceride and phospholipid synthesis, providing insights into metabolic diseases.
Liver Regeneration: FSG67 has been found to blunt liver regeneration after acetaminophen overdose by altering glycogen synthase kinase 3 beta and Wnt/beta-catenin signaling.
Mechanism of Action
FSG67 exerts its effects by inhibiting glycerol 3-phosphate acyltransferase, which catalyzes the conversion of glycerol 3-phosphate and long-chain acyl-coenzyme A to lysophosphatidic acid. This inhibition disrupts the synthesis of triglycerides and phospholipids, leading to various metabolic effects. The molecular targets and pathways involved include the regulation of glycogen synthase kinase 3 beta and Wnt/beta-catenin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FSG67 Analogues: Various analogues of FSG67 have been synthesized to enhance its inhibitory activity and reduce potential side effects.
Uniqueness of FSG67
FSG67 is unique due to its potent inhibitory effects on glycerol 3-phosphate acyltransferase, making it a valuable tool in metabolic and cancer research. Its ability to modulate multiple signaling pathways and metabolic processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H25NO4S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(nonylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19) |
InChI Key |
WNFXEGWGYFRRJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
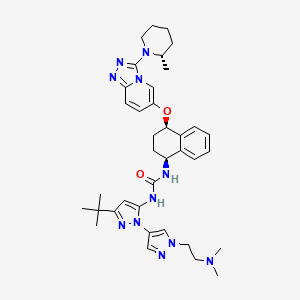
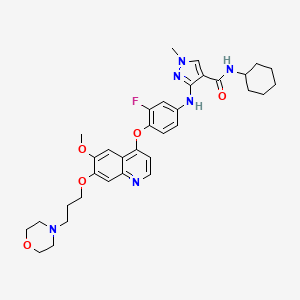
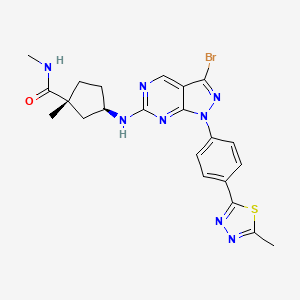
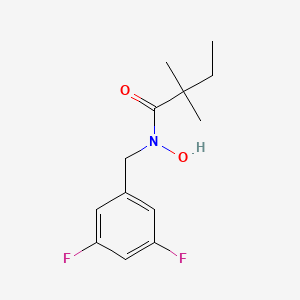

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)
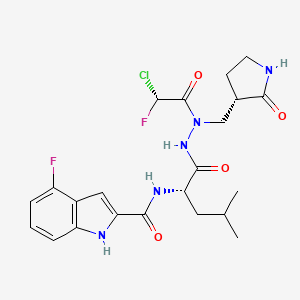

![[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid;N,N-diethylethanamine;methane](/img/structure/B10831043.png)
![N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B10831045.png)
![sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10831062.png)
